6-Bromo-7-methoxyfuro[3,2-c]pyridine

Kinase Inhibition cMET RON

Researchers often face supply inconsistencies with regiospecifically pure furopyridine building blocks, halting SAR studies. 6-Bromo-7-methoxyfuro[3,2-c]pyridine (CAS 1261366-01-1) is the exact 6-bromo-7-methoxy isomer required for cMET/RON kinase inhibitor libraries. - Enables precise Pd-catalyzed cross-coupling at the 6-position for diverse derivatization. - Critical for maintaining target affinity; substitution with 7-bromo isomers alters reactivity. - Reliable, authenticated scaffold supplied to ensure batch-to-batch consistency for your discovery programs.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 1261366-01-1
Cat. No. B1523801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methoxyfuro[3,2-c]pyridine
CAS1261366-01-1
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CN=C1Br)C=CO2
InChIInChI=1S/C8H6BrNO2/c1-11-7-6-5(2-3-12-6)4-10-8(7)9/h2-4H,1H3
InChIKeyHPTHINRGEKOOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methoxyfuro[3,2-c]pyridine: Procurement & Core Properties


6-Bromo-7-methoxyfuro[3,2-c]pyridine is a heterocyclic organic compound consisting of a fused furan and pyridine ring system . It is classified as a versatile small molecule scaffold within the furo[3,2-c]pyridine family, which is recognized in medicinal chemistry as a privileged pharmacophore with demonstrated potential in kinase inhibition and other therapeutic areas [1]. This compound serves primarily as a chemical building block and an intermediate for the synthesis of more complex biologically active molecules .

Specific 6-bromo-7-methoxy regiochemistry Enables palladium-catalyzed cross-coupling at a defined position; different substitution patterns lead to distinct reactivity.
Furo[3,2-c]pyridine scaffold Reported kinase pharmacophore; supports synthesis of targeted libraries for kinase inhibitor research.
Precision building block Required for projects demanding exact molecular architecture; regioisomeric analogs may not substitute directly.

6-Bromo-7-methoxyfuro[3,2-c]pyridine Substitution Constraints


The substitution pattern of 6-Bromo-7-methoxyfuro[3,2-c]pyridine is highly specific; the presence of a bromine atom at the 6-position and a methoxy group at the 7-position creates a unique electronic and steric environment on the furo[3,2-c]pyridine core . This specific regiochemistry is critical for enabling further functionalization, such as via palladium-catalyzed cross-coupling reactions . Substituting this compound with a different regioisomer, such as 7-Bromo-4-methoxyfuro[3,2-c]pyridine (CAS 1780310-31-7), or a different halogenated analog would lead to a distinct reactivity profile and would not yield the same downstream derivatives or structure-activity relationships (SAR) . Consequently, generic substitution is not feasible for projects requiring this precise molecular architecture.

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Regioisomer mismatch Replacing with 7-Bromo-4-methoxyfuro[3,2-c]pyridine or other positional isomers alters electronic/steric environment and may not provide equivalent downstream derivatives.
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Halogen analog deviation Chloro, iodo, or other halogenated analogs differ in cross-coupling reactivity; SAR and reaction outcomes may shift, requiring re-optimization.

6-Bromo-7-methoxyfuro[3,2-c]pyridine Differentiation Evidence


Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine in Kinase Inhibition

Compounds built on a furo[3,2-c]pyridine scaffold have been developed into potent, orally bioavailable kinase inhibitors, whereas the corresponding thieno[3,2-c]pyridine analogs demonstrate differential pharmacological profiles [1]. A notable example, OSI-296 (a 6-aminofuro[3,2-c]pyridine derivative), exhibits dual inhibition of cMET and RON kinases with IC50 values of 42 nM and 200 nM, respectively, and shows in vivo efficacy in tumor xenograft models upon oral dosing [1]. This establishes the furo[3,2-c]pyridine core as a privileged and clinically relevant pharmacophore, distinguishing it from sulfur-containing isosteres and underscoring the strategic value of procuring building blocks with this core for drug discovery [1].

Scaffold comparison
Class-level inference
Furo[3,2-c]pyridine derivative OSI-296: cMET IC50 42 nM, RON 200 nM; thieno analog shows differing pharmacological profile
Reported kinase inhibition context; furo core provides differentiated activity profile vs sulfur isostere.
Derivative data; scaffold-level attribute from in vitro/in vivo models.
Kinase Inhibition cMET RON Medicinal Chemistry

Regiochemical Specificity of Bromination

The introduction of a bromine atom at the 6-position of the 7-methoxyfuro[3,2-c]pyridine core is a precise regiochemical outcome . In contrast, electrophilic bromination of the unsubstituted furo[3,2-c]pyridine core yields 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine (a dihydro derivative) rather than a mono-bromo aromatic product [1]. This highlights the critical role of the 7-methoxy directing group in achieving the specific 6-bromo substitution pattern, which is essential for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build diverse compound libraries .

Bromination specificity
Class-level inference
6-bromo substitution on 7-methoxy core yields aromatic product; unsubstituted core gives 2,3-dibromo non-aromatic adduct
Supports specific cross-coupling handle; methoxy directing group crucial for desired regiochemistry.
Synthetic context; regiochemical outcome depends on substitution pattern.
Regioselective Bromination Cross-Coupling Organic Synthesis

6-Bromo-7-methoxyfuro[3,2-c]pyridine Applications


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a key intermediate in the synthesis of focused libraries of kinase inhibitors. Its furo[3,2-c]pyridine core is a validated pharmacophore for targeting kinases such as cMET and RON, with established in vivo efficacy [1]. The 6-bromo substituent provides a versatile handle for introducing diverse molecular fragments via cross-coupling to explore structure-activity relationships (SAR).

Cross-Coupling Building Block

The 6-bromo group is a reactive site for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. This makes the compound a strategic starting material for constructing complex, arylated, or aminated furo[3,2-c]pyridine derivatives that are otherwise difficult to access, expanding the accessible chemical space around this privileged scaffold.

Chemical Probe Development

The specific 6-bromo-7-methoxy substitution pattern is distinct from other furopyridine isomers, making it a valuable tool for chemical biology applications. It can be used to create probes to interrogate biological pathways where the furo[3,2-c]pyridine core has shown activity, such as in certain cancers, while leveraging the bromine atom as a synthetic anchor for attaching reporter tags or affinity handles.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-Bromo cross-coupling site on reported kinase pharmacophore
Kinase SAR and scaffold validation
Palladium-catalyzed cross-coupling
Reactive aryl bromide handle
Reaction conditions and substrate scope
Chemical probe development
Distinct 6-bromo-7-methoxy regiochemistry
Probe attachment and target engagement profiling

Technical Documentation Hub

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